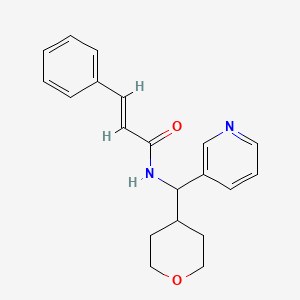

N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)cinnamamide

Beschreibung

N-(Pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)cinnamamide is a structurally complex molecule featuring a pyridine ring linked to a tetrahydro-2H-pyran moiety via a methylene bridge, further conjugated to a cinnamamide group. The cinnamamide group likely enhances π-π stacking interactions in biological targets, while the tetrahydro-2H-pyran-4-yl group contributes to conformational rigidity and solubility.

Eigenschaften

IUPAC Name |

(E)-N-[oxan-4-yl(pyridin-3-yl)methyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c23-19(9-8-16-5-2-1-3-6-16)22-20(17-10-13-24-14-11-17)18-7-4-12-21-15-18/h1-9,12,15,17,20H,10-11,13-14H2,(H,22,23)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVXNLHYKDPBWMC-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C2=CN=CC=C2)NC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCC1C(C2=CN=CC=C2)NC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)cinnamamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as DABCO and halogenation agents like N-iodosuccinimide or N-bromosuccinimide to achieve moderate to good yields .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include halogenation agents (N-iodosuccinimide, N-bromosuccinimide), oxidizing agents (hydrogen peroxide, potassium permanganate), and reducing agents (lithium aluminum hydride, sodium borohydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce various reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)cinnamamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)cinnamamide involves its interaction with specific molecular targets. The pyridine and cinnamamide moieties may interact with enzymes or receptors, modulating their activity. The tetrahydropyran ring can influence the compound’s overall conformation, affecting its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Functional Groups

- Compound 24 (C₁₈H₁₉N₅SO₂): Features a pyrido[4',3':4,5]thieno[2,3-d]pyrimidinone core with an acetamide substituent. Unlike the target compound, it lacks the tetrahydro-2H-pyran and cinnamamide groups, instead incorporating a thienopyrimidine scaffold. This structural difference reduces conformational flexibility compared to the target compound .

- 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridines: These derivatives exhibit chloro and aryl substituents on pyridine rings, contrasting with the cinnamamide linkage in the target compound. Their higher molecular weights (466–545 vs. ~370–400 estimated for the target) suggest increased steric bulk .

- Imidazopyridine Derivatives (e.g., Compound 15, C₁₉H₂₁N₃O₂): Share the tetrahydro-2H-pyran-4-ylmethyl group but replace cinnamamide with imidazopyridine-carboxamide.

Physicochemical Properties

The target compound’s cinnamamide group may lower its melting point compared to high-melting chloro-pyridines (268–287°C) due to reduced crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.